6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine
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Overview
Description
6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor antagonists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazin-3-amine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where piperazine is reacted with a suitable halogenated precursor.
Attachment of the sulfonyl group: Sulfonylation reactions are typically carried out using sulfonyl chlorides in the presence of a base.
Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyridazine rings.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is of interest in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine: Similar structure with a different position of the pyridine ring.
6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine: Another isomer with a different pyridine ring position.
Uniqueness
The uniqueness of 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine lies in its specific arrangement of functional groups, which may confer unique biological activity or chemical reactivity compared to its isomers or other related compounds.
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-15-2-1-3-17(14-15)29(27,28)26-12-10-25(11-13-26)19-5-4-18(23-24-19)22-16-6-8-21-9-7-16/h1-9,14H,10-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXZXKPQUZSREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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